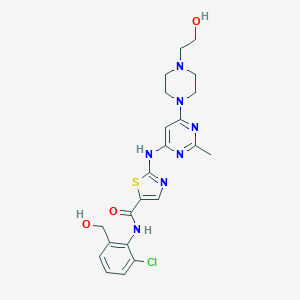

Hydroxymethyl Dasatinib

説明

Contextualizing Metabolite Research within Modern Oncology

In the landscape of modern oncology, the study of drug metabolism has gained significant importance. It is no longer sufficient to solely focus on the parent drug's activity. The biotransformation of a drug can lead to the formation of metabolites that may be as active as, more active than, or even less active than the original compound. These metabolites can contribute to the therapeutic effect, mediate off-target effects, or be inert. Therefore, a thorough investigation into the metabolic fate of a drug is crucial for optimizing treatment strategies and understanding inter-individual variability in response. Research into metabolites helps to elucidate the complete picture of a drug's action within the body, providing insights that can inform the development of new and improved therapeutic agents.

Overview of Dasatinib Metabolism and its Biological Significance

Dasatinib undergoes extensive metabolism in the body, primarily in the liver. pharmgkb.org The main enzyme responsible for its transformation is Cytochrome P450 3A4 (CYP3A4). pharmgkb.orgfrontiersin.orgnih.gov However, other enzymes such as flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes also play a role in the formation of its various metabolites. frontiersin.orgdrugbank.com The metabolic pathways of dasatinib are diverse and include hydroxylation, N-dealkylation, N-oxidation, and the formation of a carboxylic acid. frontiersin.orgnih.gov

Identification of Hydroxymethyl Dasatinib (M20 and M24) as Primary Circulating Metabolites

Among the various metabolites of dasatinib, two have been identified as major circulating entities in humans: M20 and M24. pharmgkb.orgsemanticscholar.org Both M20 and M24 are products of hydroxylation, a key metabolic reaction catalyzed primarily by CYP3A4. pharmgkb.orgnih.gov Specifically, M20 is formed by hydroxylation at the para-position of the chloromethylphenyl ring, while M24 is the result of hydroxylation of the C5-methyl of the same ring. nih.gov

特性

IUPAC Name |

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNOWBHQESWSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474433 | |

| Record name | Hydroxymethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-58-4 | |

| Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation Pathways of Hydroxymethyl Dasatinib Formation

Characterization of Phase I Metabolic Reactions Leading to Hydroxylation

Phase I metabolic reactions are the initial steps in the biotransformation of dasatinib, introducing or exposing functional groups that prepare the molecule for subsequent reactions. A key Phase I reaction for dasatinib is hydroxylation, which results in the formation of hydroxymethyl dasatinib.

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a central role in the oxidative metabolism of a vast number of drugs, including dasatinib. nih.govnih.gov These enzymes are responsible for the hydroxylation reactions that produce this compound. pharmgkb.orgpharmgkb.orgnih.gov

Research has unequivocally identified the CYP3A4 isoform as the principal enzyme responsible for the metabolism of dasatinib in humans. nih.govnih.govfda.gov In vitro studies using human liver microsomes and human cDNA-expressed CYP enzymes have demonstrated that CYP3A4 is the primary catalyst for the formation of hydroxylated metabolites of dasatinib, including this compound (specifically metabolites M20 and M24). pharmgkb.orgpharmgkb.orgnih.govresearchgate.net The significant role of CYP3A4 is further substantiated by clinical drug-drug interaction studies. Co-administration of dasatinib with potent CYP3A4 inhibitors, such as ketoconazole, leads to a substantial increase in dasatinib plasma concentrations, while co-administration with CYP3A4 inducers, like rifampicin, causes a marked decrease. fda.govfrontiersin.org This confirms that the CYP3A4 pathway is the main determinant of dasatinib's metabolic clearance. nih.govsemanticscholar.org While other CYP enzymes may have a minor role, the biotransformation to this compound is overwhelmingly mediated by CYP3A4. pharmgkb.orgpharmgkb.orgdrugbank.com

This compound is formed through the hydroxylation of a methyl group on the dasatinib molecule. nih.gov Specifically, two primary hydroxylated metabolites have been identified, designated as M20 and M24. pharmgkb.orgpharmgkb.orgnih.gov One of these hydroxylation events occurs at the C5-methyl group of the 2-chloro-6-methylphenyl ring. nih.gov Another major site of hydroxylation is at the para-position of this same ring. nih.govnih.gov The formation of these hydroxylated metabolites, M20 and M24, is a major metabolic pathway for dasatinib. pharmgkb.orgsemanticscholar.org

| Metabolite | Metabolic Reaction | Primary Enzyme | Site of Modification |

|---|---|---|---|

| This compound (M20/M24) | Hydroxylation | CYP3A4 | C5-methyl of the 2-chloro-6-methylphenyl ring and para-position of the same ring |

Role of Cytochrome P450 Enzymes in this compound Generation

Specificity and Major Contribution of CYP3A4 Isoforms

In Vitro Methodologies for Biotransformation Studies

To investigate the complex metabolic pathways of drugs like dasatinib, researchers rely on various in vitro systems that simulate the metabolic environment of the human liver. These models are essential for identifying metabolites, determining the enzymes involved, and studying the kinetics of these reactions.

Human liver microsomes (HLMs) are a standard and widely used in vitro tool for studying drug metabolism. nih.govresearchgate.netnih.gov HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue and contain a high concentration of Phase I enzymes, particularly the cytochrome P450 family. nih.govnih.gov

In the context of this compound, incubations of dasatinib with HLMs in the presence of necessary cofactors like NADPH have been instrumental. researchgate.netnih.gov These experiments have confirmed that CYP3A4 is the main enzyme responsible for generating the hydroxylated metabolites M20 and M24. pharmgkb.orgnih.gov By using selective chemical inhibitors or antibodies against specific CYP isoforms in HLM incubations, researchers can precisely determine the contribution of each enzyme. pharmgkb.orgnih.gov

Furthermore, HLM systems are crucial for determining the kinetic parameters of metabolite formation. pharmgkb.orgnih.gov For the formation of this compound metabolites (M20 and M24), the data have been shown to fit a partial substrate inhibition kinetic model. pharmgkb.orgnih.gov The intrinsic formation clearance values (Vmax/Km) calculated from these studies indicate that the formation of the M20 metabolite is a highly efficient pathway. pharmgkb.orgnih.gov

| Metabolite | Kinetic Model | Intrinsic Formation Clearance (Vmax/Km) (μL/mg protein/min) |

|---|---|---|

| M20 (this compound) | Partial Substrate Inhibition | 274 |

| M24 (this compound) | Partial Substrate Inhibition | 20 |

| M4 (N-dealkylation) | Michaelis-Menten | 52 |

| M5 (N-oxidation) | Michaelis-Menten | 14 |

Data derived from in vitro studies using human liver microsomes. pharmgkb.orgnih.gov

Utilization of Recombinant Human Cytochrome P450 Enzymes

To pinpoint the specific enzymes responsible for the metabolism of dasatinib, researchers utilize recombinant human cytochrome P450 enzymes in in-vitro studies. nih.gov These studies have been instrumental in identifying the key players in the formation of this compound, which is actually a collective term for two specific hydroxylated metabolites: M20 and M24. pharmgkb.orgnih.govfda.govresearchgate.netnih.gov

Through experiments using a panel of these recombinant enzymes, it has been conclusively shown that CYP3A4 is the principal enzyme responsible for the hydroxylation of dasatinib to form both M20 and M24. pharmgkb.orgnih.govfda.govresearchgate.net While other CYP enzymes like CYP1A1 and CYP1B1 have some minor involvement in other metabolic pathways of dasatinib, the formation of the hydroxymethyl metabolites is predominantly a CYP3A4-mediated process. pharmgkb.org

The hydroxylation occurs at the 2-chloro-6-methylphenyl ring of the dasatinib molecule. nih.gov Specifically, M20 represents hydroxylation at the para-position of this ring, and it is considered a major metabolite. nih.gov The formation of both M20 and M24 follows a partial substrate inhibition kinetic model. nih.govresearchgate.net

Quantitative Assessment of this compound Formation In Vivo

The significance of a metabolite is not only determined by its formation pathway but also by its concentration and persistence in the bloodstream, often measured as the Area Under the Curve (AUC) in pharmacokinetic studies.

Contribution of M20 and M24 to Dasatinib Systemic Exposure (e.g., Area Under the Curve)

In vivo studies in humans have quantified the presence of this compound metabolites, M20 and M24, in the systemic circulation following oral administration of dasatinib. researchgate.netnih.gov These metabolites are among the several circulating metabolites of dasatinib. researchgate.netnih.gov

There are varying reports on the exact contribution of M20 and M24 to the systemic exposure of dasatinib. One source indicates that M20 and M24 represent approximately 45% and 25% of the AUC of dasatinib, respectively. frontiersin.org However, another study suggests that the combined exposure of all pharmacologically active metabolites, including M20 and M24, is not expected to contribute significantly to the in vivo activity of dasatinib. researchgate.netnih.gov

The intrinsic formation clearance values (Vmax/Km) determined from in vitro studies suggest that the formation of M20 is more efficient than that of M4, M5 (an N-oxide metabolite), and M24. nih.gov This efficiency in formation likely contributes to its notable presence in vivo.

Table 1: Key Enzymes and Metabolites in this compound Formation

| Compound/Metabolite | Forming Enzyme(s) | Formation Pathway |

|---|---|---|

| This compound (M20 & M24) | CYP3A4 (major) | Hydroxylation |

| M20 | CYP3A4 | Hydroxylation (para-position of the chloromethylphenyl ring) |

| M24 | CYP3A4 | Hydroxylation |

| M4 | CYP3A4, CYP1A1, CYP1B1 | N-dealkylation |

| M5 | FMO3 | N-oxidation |

Table 2: Reported Contribution of Metabolites to Dasatinib Systemic Exposure (AUC)

| Metabolite | Reported Contribution to Dasatinib AUC |

|---|---|

| M4 | ~5% |

| M20 | ~45% (in one study) |

| M24 | ~25% (in one study) |

Pharmacological and Biological Activity of Hydroxymethyl Dasatinib

Assessment of In Vitro Kinase Inhibitory Potency and Selectivity

Hydroxymethyl dasatinib, like its parent compound, functions as an ATP-competitive inhibitor of several tyrosine kinases.

The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). wikipedia.org Dasatinib is a potent inhibitor of BCR-ABL kinase. europa.eutocris.com this compound is also a potent inhibitor of the BCR-ABL tyrosine kinase. targetmol.commedchemexpress.com It has shown significant activity in inhibiting the uncontrolled cell proliferation driven by this abnormal kinase. veeprho.com The inhibitory concentration (IC50) of this compound in K562 CML cells, which express BCR-ABL, has been reported to be 46.7 nM. targetmol.commedchemexpress.comabmole.commedchemexpress.com

Dasatinib is recognized as a potent dual inhibitor of both BCR-ABL and the SRC family of kinases (SFKs), which include SRC, LCK, HCK, FYN, YES, FGR, BLK, and LYN. aacrjournals.orgfda.govnih.gov These kinases are implicated in cancer progression and metastasis. nih.govnih.gov this compound is also expected to inhibit SFKs. Beyond BCR-ABL and SFKs, dasatinib targets other kinases such as c-KIT, ephrin (EPH) receptors, and platelet-derived growth factor receptor (PDGFR). europa.euveeprho.comaacrjournals.orgbiomolther.org

| Compound | Target Kinase | IC50 (nM) | Cell Line |

| This compound | BCR-ABL | 46.7 | K562 |

| Dasatinib | BCR-ABL | <1.0 | Various |

| Dasatinib | Src | 0.5 | Various |

| Imatinib | BCR-ABL | ~250 | Various |

This table provides a summary of the in vitro inhibitory potency of this compound compared to its parent compound, dasatinib, and another tyrosine kinase inhibitor, imatinib.

Assessment against SRC Family Kinases and Other Relevant Targets

Cellular Biological Effects of this compound In Vitro

The kinase inhibitory activity of this compound translates into significant effects on cancer cells at a cellular level.

This compound demonstrates potent antiproliferative activity against leukemia cell lines. targetmol.commedchemexpress.comabmole.commedchemexpress.com Specifically, in K562 chronic myeloid leukemia cells, it exhibits an IC50 value of 46.7 nM, indicating its ability to inhibit the growth and proliferation of these cancer cells. targetmol.commedchemexpress.comabmole.commedchemexpress.com This effect is primarily mediated through its inhibition of the BCR-ABL kinase, a key driver of leukemic cell growth. veeprho.com

Dasatinib is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. aacrjournals.orgcellgs.com In some cancer cell lines, dasatinib treatment leads to an increase in the G1 phase fraction and a decrease in the S-phase fraction of the cell cycle, indicating a G1 block. aacrjournals.orgsemanticscholar.org This cell cycle arrest has been associated with a decrease in cyclin D levels and an increase in the cell cycle inhibitor p27. aacrjournals.orgsemanticscholar.orghaematologica.org By inhibiting key survival signaling pathways, dasatinib and its active metabolites like this compound can trigger the intrinsic apoptotic pathway. aacrjournals.org

Evaluation of Antiproliferative Activity in Leukemia Cell Lines

In Vivo Biological Relevance and Contribution to Therapeutic Outcomes

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Dasatinib | ≤1 | europa.eu |

| This compound (M24) | 46.7 | abmole.comtargetmol.com |

The biological activity of this compound has been demonstrated through its impact on cellular processes in preclinical cancer models. Specifically, research has shown that this metabolite can inhibit cell proliferation. In studies using the K562 chronic myeloid leukemia cell line, this compound was found to inhibit cell growth with an IC50 value of 46.7 nM. abmole.comtargetmol.com

This anti-proliferative effect indicates that this compound interacts with the intracellular machinery that governs cell cycle progression and survival. The parent drug, dasatinib, is known to be a multi-kinase inhibitor that affects numerous downstream signaling pathways, including those mediated by BCR-ABL, SRC family kinases, STAT5, and MAPK/ERK, to exert its potent anti-leukemic effects. nih.govnih.gov While the specific inhibitory action of this compound on these individual signaling cascades has not been as extensively detailed in published research, its documented effect on the fundamental cellular process of proliferation in a cancer cell line confirms its biological activity.

| Cellular Process | Preclinical Model | Finding | Reference |

|---|---|---|---|

| Cell Proliferation | K562 CML Cells | Inhibited with an IC50 of 46.7 nM | abmole.comtargetmol.com |

Toxicological Profile and Safety Assessment of this compound

The metabolism of the tyrosine kinase inhibitor dasatinib results in several metabolites, with this compound being a key intermediate in its biotransformation. This article focuses on the toxicological profile and safety assessment of this specific compound, exploring its preclinical evaluation, mechanisms of potential toxicity, and implications for long-term safety.

Advanced Analytical Methodologies for Hydroxymethyl Dasatinib Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

LC-MS/MS has emerged as the preferred method for the quantification of dasatinib and its metabolites due to its high sensitivity and selectivity, which are essential for detecting the low concentrations typically found in biological fluids. nih.govscielo.br

The development of a successful LC-MS/MS method involves meticulous optimization of both chromatographic and mass spectrometric conditions to ensure a sensitive, specific, and reproducible assay. Several studies have detailed the validation of LC-MS/MS methods for the simultaneous determination of dasatinib and its active metabolites, including hydroxymethyl dasatinib, in human plasma. nih.govscielo.br

A key aspect of method development is the selection of appropriate chromatographic conditions. This includes the choice of the analytical column, mobile phase composition, and flow rate to achieve optimal separation of the analyte from endogenous plasma components. For instance, a Luna phenyl-hexyl analytical column with an isocratic mobile phase has been successfully used. nih.gov Another approach utilized an Acquity BEH C18 column with a gradient elution profile. researchgate.net The total run time for analysis can be as short as 3 to 4 minutes. researchgate.netvibgyorpublishers.org

The mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. scielo.brvibgyorpublishers.org The MRM transitions are specific parent-to-product ion pairs that are unique to the analyte and its internal standard, providing a high degree of selectivity. For dasatinib, a common transition monitored is m/z 488.1 > 401.1. vibgyorpublishers.org For one of its active metabolites, N-deshydroxyethyl dasatinib, the transition m/z 444.26 > 401.0 has been used. thieme-connect.com The use of a stable isotope-labeled internal standard, such as dasatinib-d8, is often employed to correct for variability in extraction and ionization. vibgyorpublishers.org

Validation of these methods is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). vibgyorpublishers.org This process confirms the method's linearity, accuracy, precision, selectivity, and stability. A validated assay for dasatinib and its two active metabolites demonstrated a linear concentration range of 1.00–1000 ng/mL. nih.gov The intra- and inter-assay precision for quality control samples were within 5.3%, and the mean accuracy was within ±9.0% of the nominal values. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Dasatinib and Metabolite Analysis

| Parameter | Details |

|---|---|

| Instrumentation | HPLC system coupled with a triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Analytical Column | Luna phenyl-hexyl or Acquity BEH C18 |

| Mobile Phase | Isocratic or gradient elution with common solvents like acetonitrile and ammonium acetate buffer |

| Internal Standard | Stable isotope-labeled dasatinib (e.g., dasatinib-d8) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Effective sample preparation is a critical step to isolate this compound from the complex biological matrix, such as plasma, and to minimize interferences that can affect the accuracy of the quantification. scielo.br Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). scielo.brvibgyorpublishers.org

Protein Precipitation (PP): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. researchgate.netvibgyorpublishers.org While straightforward, it may be less clean than other methods, potentially leading to more significant matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): LLE uses two immiscible solvents to separate the analyte from the matrix. It can provide a cleaner extract than PP. scielo.br

Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for sample clean-up, providing high recovery and minimizing matrix effects. nih.gov Oasis HLB 96-well plates are a common choice for the SPE of dasatinib and its metabolites. nih.gov

The matrix effect is a significant consideration in LC-MS/MS analysis, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. nih.gov Studies have shown that with appropriate sample preparation and the use of an internal standard, matrix effects can be minimal. nih.gov For example, one study reported that internal standard normalized matrix effects were minimal for dasatinib and its metabolites. nih.gov The precision (%CV) of matrix effect assays at low and high concentrations of dasatinib were found to be 3.29% and 6.18%, respectively. vibgyorpublishers.org

Development and Validation of Sensitive and Specific LC-MS/MS Methods

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection

While LC-MS/MS is the gold standard, HPLC with ultraviolet (UV) or fluorescence detection offers a more accessible and cost-effective alternative for metabolite monitoring, although it may have limitations in sensitivity and specificity compared to mass spectrometry. acgpubs.org

Several RP-HPLC methods with UV detection have been developed for the quantification of dasatinib. acgpubs.orgijrpc.com These methods typically use a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent like acetonitrile. acgpubs.orgijrpc.com Detection is often performed at a wavelength of around 300-310 nm. acgpubs.orgijrpc.com

The linearity of these methods has been established over various concentration ranges, for example, from 5 to 300 ng/mL and 25 to 150 µg/mL. acgpubs.orgijrpc.com These methods have been validated according to ICH guidelines and have shown acceptable accuracy and precision. ijrpc.com While these methods are primarily reported for dasatinib, their application could potentially be extended to its metabolites, including this compound, provided that the metabolites have a suitable chromophore for UV detection and can be chromatographically resolved from the parent drug and other components.

Table 2: Example of HPLC-UV Method Parameters for Dasatinib Analysis

| Parameter | Details |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography with UV Detector |

| Stationary Phase | Hypersil BDS C18 column (150 mm x 4.6 mm, 5µ) |

| Mobile Phase | Phosphate buffer: acetonitrile (85:15 V/V), pH 3.5 |

| Flow Rate | 1.1 mL/min |

| Detection Wavelength | 300 nm |

| Retention Time | 3.164 min |

Bioanalytical Method Validation for Clinical and Preclinical Research

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated in clinical and preclinical studies. This process involves evaluating several key parameters.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified with accuracy.

For LC-MS/MS methods, the LOQ for dasatinib and its metabolites is typically in the low ng/mL range. Several studies have reported an LLOQ of 1 ng/mL for dasatinib and its active metabolites. scielo.brthieme-connect.com Some highly sensitive methods have achieved even lower LLOQs. nih.gov

For HPLC-UV methods, the LOQ is generally higher than that of LC-MS/MS. For example, an HPLC-UV method for dasatinib reported an LLOQ of 5 ng/mL. acgpubs.org The LOD and LOQ for an imatinib mesylate HPLC method were found to be 0.901 and 2.73µg/ml, respectively. researchgate.net

The determination of these limits is crucial for designing pharmacokinetic studies, especially for accurately capturing the terminal elimination phase of the drug and its metabolites.

Table 3: Comparison of LOQ and LOD in Different Analytical Methods

| Analytical Method | Analyte | LOQ | LOD |

|---|---|---|---|

| LC-MS/MS | Dasatinib and active metabolites | 1.00 ng/mL nih.gov | Not always reported |

| LC-MS/MS | N-deshydroxyethyl dasatinib | 1 ng/mL thieme-connect.com | Not reported |

| HPLC-UV | Dasatinib | 5 ng/mL acgpubs.org | Not reported |

| HPLC-UV | Imatinib Mesylate | 2.73 µg/mL researchgate.net | 0.901 µg/mL researchgate.net |

Assessment of Accuracy, Precision, and Stability

The validation of bioanalytical methods is fundamental to ensure the reliability and reproducibility of quantitative data for pharmacokinetic and other studies in drug development. For this compound, a pharmacologically active metabolite of Dasatinib, rigorous assessment of accuracy, precision, and stability in biological matrices is crucial. This section details the findings from validation studies of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous quantification of Dasatinib and its active metabolites, including this compound, in human plasma. nih.gov

The method was validated over a concentration range of 1.00 to 1000 ng/mL for this compound. nih.gov The validation process strictly followed established guidelines to confirm that the method is dependable for its intended application.

Accuracy and Precision

The accuracy of an analytical method describes the closeness of the mean test results obtained by the method to the true value (nominal concentration). Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD).

For this compound, accuracy and precision were evaluated by analyzing replicate quality control (QC) samples at various concentration levels. The intra-assay (within-run) and inter-assay (between-run) precision and accuracy were determined. The results demonstrated high accuracy and precision, with mean accuracy values for QC samples being within ± 9.0% of the nominal concentrations. Both intra- and inter-assay precision values were found to be within 5.3%, indicating a high degree of repeatability and reproducibility for the quantification of this compound in human plasma. nih.gov

Table 1: Intra-assay and Inter-assay Precision and Accuracy for this compound

| Parameter | Result |

|---|---|

| Intra-assay Precision (%CV) | ≤ 5.3% |

| Inter-assay Precision (%CV) | ≤ 5.3% |

This table summarizes the precision and accuracy results from the bioanalytical method validation for this compound in human plasma. nih.gov

Stability

Stability testing is a critical component of bioanalytical method validation, designed to evaluate the integrity of an analyte in a given biological matrix under specific conditions for defined periods. This ensures that the concentration of the analyte does not change from the point of sample collection to the final analysis. The stability of this compound was assessed under various conditions that mimic sample handling and storage scenarios.

The key stability parameters evaluated included:

Freeze-Thaw Stability: This assesses the effect of repeated freezing and thawing cycles on the analyte. This compound was found to be stable in human plasma for at least six freeze-thaw cycles. nih.gov

Short-Term (Bench-Top) Stability: This determines the stability of the analyte in the matrix at room temperature. The study confirmed that this compound was stable in human plasma for a minimum of 22 hours at room temperature. nih.gov

Long-Term Stability: This evaluation is essential for establishing permissible storage durations for clinical samples. This compound demonstrated long-term stability in human plasma for at least 123 days when stored at -20°C. nih.gov

These findings confirm that specific handling and storage protocols are effective in maintaining the integrity of this compound in plasma samples, thereby ensuring the accuracy of quantitative results.

Table 2: Stability of this compound in Human Plasma

| Stability Condition | Duration | Result |

|---|---|---|

| Freeze-Thaw Cycles | At least 6 cycles | Stable |

| Short-Term (Room Temp.) | At least 22 hours | Stable |

This table outlines the results of stability assessments for this compound under various storage and handling conditions. nih.gov

Clinical and Translational Implications of Hydroxymethyl Dasatinib

Hydroxymethyl dasatinib, a major metabolite of the tyrosine kinase inhibitor dasatinib, is gaining attention for its potential role in optimizing cancer therapy. While dasatinib itself is the primary active agent, understanding the clinical and translational implications of its metabolites is crucial for moving towards a more personalized treatment approach. This article explores the significance of this compound in therapeutic drug monitoring, its pharmacokinetic and pharmacodynamic properties in diverse patient populations, and future research directions.

Q & A

Q. How is Hydroxymethyl Dasatinib structurally distinguished from its parent compound, Dasatinib?

this compound is characterized by a hydroxyl group added to the methyl moiety of Dasatinib’s structure. Analytical methods like NMR and mass spectrometry are critical for structural confirmation. For example, NMR data can resolve differences in proton environments between Dasatinib and its metabolites . Purity validation (>99%) via HPLC and COA documentation ensures reliable experimental outcomes .

Q. What are standard in vitro assays to evaluate this compound’s kinase inhibition?

Use cell lines expressing target kinases (e.g., K562 CML cells) to measure IC50 values via proliferation assays. This compound’s IC50 in K562 cells is 46.7 nM, comparable to Dasatinib but with metabolic stability differences . Dose-response curves and phosphoprotein analysis (e.g., p70S6k phosphorylation) validate target engagement .

Q. How should researchers synthesize and characterize this compound for preclinical studies?

Synthesize HMD via enzymatic or chemical oxidation of Dasatinib. Structural confirmation requires HNMR, LC-MS, and purity assessment (>99%) via HPLC. Batch-specific COA and SDS documentation are mandatory for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in leukemic progenitors be resolved?

Conflicting results (e.g., reduced susceptibility in secondary cultures ) may arise from microenvironmental factors like cytokine coactivators (e.g., GM-CSF). Experimental design should include:

Q. What methodologies identify this compound’s off-target effects in immune cells?

- CRISPR/Cas9 screens to map kinase targets (e.g., LCK, ZFP36L2) in T-cell activation assays .

- PPI networks (e.g., GeneMANIA) to uncover interactions between Dasatinib targets and immune regulators .

- Flow cytometry to quantify cytokine release (e.g., IFN-γ, IL-2) in CAR T-cell models treated with HMD .

Q. How can researchers optimize combination therapies involving this compound?

- Synergy screening : Use combination indices (CI <1) and dose-reduction indices (DRI) to evaluate pairs (e.g., with Celecoxib in TNBC models) .

- Pharmacokinetic profiling : Monitor trough plasma concentrations (correlated with age/dose) to avoid toxicity .

- Biomarker integration : Transcriptomic signatures (e.g., FLT3-ITD variants) predict sensitivity in AML models .

Q. What experimental models address this compound’s role in epigenetic modulation?

- DNA methylation arrays (e.g., Illumina EPIC) to assess EAA (epigenetic age acceleration) in senescent cells treated with HMD .

- ChIP-seq for histone modification changes at promoter regions (e.g., H3K27ac).

- In vivo aging models (e.g., progeroid mice) to validate lifespan extension claims .

Data Contradiction and Reproducibility

Q. How should discrepancies in this compound’s immunosuppressive effects be analyzed?

Conflicting reports on T-cell inhibition vs. CAR T-cell reactivation require:

Q. What validation strategies ensure reproducibility in pharmacokinetic studies?

- Population pharmacokinetics : Adjust for covariates like age, body weight, and performance status .

- LC-MS/MS standardization for plasma concentration measurements.

- Multicenter cohorts to mitigate single-institution bias .

Biomarker Discovery and Validation

Q. What multi-omics approaches identify predictive biomarkers for this compound response?

- Proteomics : Phosphokinase arrays to map dasatinib-sensitive pathways (e.g., Src/Abl).

- Ex vivo drug sensitivity testing : Primary leukemic progenitors cultured with HMD and stromal cells .

- Machine learning : Integrate mutation (e.g., FLT3-ITD) and transcriptomic data to build predictive AUC models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。